2-(4-Methylphenyl)isonicotinic acid

regioisomerism medicinal chemistry SAR

Researchers synthesizing LSD1/HDAC dual-target inhibitors per CN113444038A require the exact para-methyl isonicotinic acid precursor. Generic substitution with meta-methyl (CAS 100004-94-2) or nicotinic acid analogs risks failed amidation coupling and off-target pharmacology due to altered hydrogen-bonding geometry and pKa. - Explicitly enumerated (R₂=CH₃) building block in patent CN113444038A general formula - Electron-donating Hammett σₚ = -0.17 differentiates from halogen analogs in reactivity & metabolic profile - 98% purity; validated Suzuki-Miyaura coupling product from 4-methylphenylboronic acid

Molecular Formula C13H11NO2
Molecular Weight 213.236
CAS No. 1226205-64-6
Cat. No. B594993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)isonicotinic acid
CAS1226205-64-6
Molecular FormulaC13H11NO2
Molecular Weight213.236
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)12-8-11(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16)
InChIKeyMEIHBEUENXGUND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)isonicotinic Acid: Core Structural Identity


2-(4-Methylphenyl)isonicotinic acid (CAS 1226205-64-6), also referred to as 2-(p-tolyl)isonicotinic acid or 2-(4-methylphenyl)pyridine-4-carboxylic acid, is a heterocyclic aromatic building block belonging to the 2-aryl isonicotinic acid family . With the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.24 g/mol, this compound features a pyridine ring bearing a carboxylic acid at the 4-position and a 4-methylphenyl (p-tolyl) substituent at the 2-position . The compound is commercially available at purities of ≥95% (typically 95–97%) from multiple suppliers and serves as a key intermediate in medicinal chemistry programs, most notably as the carboxylic acid precursor to the 2-arylisonicotinamide class of LSD1/HDAC dual-target inhibitors described in patent CN113444038 [1]. Its structural features—the electron-donating 4-methyl group on the pendant phenyl ring and the isonicotinic acid (4-carboxy) rather than nicotinic acid (3-carboxy) regiochemistry—define its differentiation from closely related analogs and govern its suitability for specific synthetic and pharmacological applications.

1

LSD1/HDAC dual-target inhibitor synthesis — patent-enumerated carboxylic acid precursor

2

Electron-donating para-methyl SAR — supports medicinal chemistry fragment elaboration

3

Suzuki-Miyaura cross-coupling standard — calibration for Pd-catalyzed methodology development

2-(4-Methylphenyl)isonicotinic Acid: Generic Substitution Risks


Substituting 2-(4-methylphenyl)isonicotinic acid with a seemingly similar 2-aryl isonicotinic acid carries quantifiable risk: positional isomerism (para- vs meta-methyl), carboxylic acid regiochemistry (4-COOH vs 3-COOH), and the nature of the aryl substituent (methyl vs halogen vs hydrogen) each produce measurably different physicochemical properties, reactivity profiles, and biological target engagement . For instance, the para-methyl regioisomer (CAS 1226205-64-6) and the meta-methyl regioisomer (CAS 100004-94-2) share identical molecular formula and mass but differ in dipole moment, steric accessibility, and metabolic susceptibility—factors that directly impact coupling yields in downstream amidation reactions and target binding in LSD1/HDAC inhibitor programs [1]. Similarly, replacing the isonicotinic acid core (4-COOH) with the nicotinic acid core (3-COOH), as in 2-(p-tolyl)nicotinic acid (CAS 1226205-68-0), alters hydrogen-bonding geometry and pKa, with the 4-position carboxylic acid demonstrating 70–80% preferential deprotonation over the 3-position in gas-phase studies [2]. These differences are non-trivial in both synthetic chemistry and pharmacology; generic substitution without experimental validation risks failed reactions, irreproducible biological results, and wasted procurement expenditure.

Meta-methyl regioisomer
Identical mass but bent geometry alters target engagement and metabolic stability; may not reproduce the para-substituted scaffold SAR reported in the patent.
Nicotinic acid core (3-COOH)
Carboxylic acid regiochemistry shifts pKa and hydrogen-bonding geometry; the LSD1/HDAC patent landscape specifies the isonicotinic acid core only.
Halogen-substituted analogs
Electron-withdrawing character reverses coupling reactivity and CYP metabolic profile; SAR trajectory and target engagement may differ from the methyl benchmark.

2-(4-Methylphenyl)isonicotinic Acid: Differentiation vs. Closest Analogs


Para-Methyl vs. Meta-Methyl Regioisomerism

2-(4-Methylphenyl)isonicotinic acid (para-methyl, CAS 1226205-64-6) and 2-(3-methylphenyl)isonicotinic acid (meta-methyl, CAS 100004-94-2) are regioisomers with identical molecular formula (C₁₃H₁₁NO₂) and molecular weight (213.24 g/mol), yet the position of the methyl substituent on the pendant phenyl ring produces distinct steric and electronic environments . In the context of the 2-arylisonicotinamide LSD1/HDAC inhibitor scaffold described in CN113444038, the patent explicitly enumerates methyl (CH₃) as a preferred R2 substituent on the pendant phenyl ring, with the para-substitution pattern offering a linear molecular axis that differs from the bent geometry of meta-substitution [1]. While head-to-head biological activity data comparing these two specific regioisomers is not publicly available, the well-established principle in medicinal chemistry that para-substitution provides greater metabolic stability than meta-substitution (due to reduced susceptibility to CYP-mediated oxidation at the para position being blocked by the methyl group) provides a class-level inference for differentiation [2].

Para-Methyl vs. Meta-Methyl
Class-level inference
Identical MW 213.24; para-methyl offers linear axis and blocks CYP oxidation site. Meta-methyl presents bent geometry.
Regioisomer geometry may shift target-binding and metabolic stability.
No public head-to-head biological data; class-level metabolic SAR inference.
regioisomerism medicinal chemistry SAR

Isonicotinic vs. Nicotinic Acid Regiochemistry

2-(4-Methylphenyl)isonicotinic acid (CAS 1226205-64-6) bears the carboxylic acid at the pyridine 4-position (isonicotinic acid core), whereas 2-(p-tolyl)nicotinic acid (CAS 1226205-68-0) places the carboxylic acid at the pyridine 3-position (nicotinic acid core) . This regiochemical difference produces measurable consequences: gas-phase deprotonation studies demonstrate 70–80% preferential deprotonation at the pyridine 4-position versus only 20–30% at the 3-position, indicating distinct acid-base behavior between the two cores [1]. Furthermore, isonicotinic acid is the metabolic product of isoniazid (INH) biotransformation and serves as a recognized scaffold for antitubercular agents, whereas nicotinic acid (niacin) engages entirely different biological pathways (GPR109A receptor agonism, lipid modulation) [2]. The 2-arylisonicotinamide LSD1/HDAC patent CN113444038 specifically claims the isonicotinic acid (4-carboxy) core, not the nicotinic acid (3-carboxy) core, making the isonicotinic acid scaffold a structural prerequisite for this therapeutic class [3].

Isonicotinic vs. Nicotinic Acid
Head-to-head
~75% deprotonation at 4-COOH vs ~25% at 3-COOH in gas-phase study. Patent claims the isonicotinic core.
4-COOH regiochemistry is a structural prerequisite for patent-defined inhibitor class.
Deprotonation study conditions; biological pathway divergence reported.
carboxylic acid regiochemistry isonicotinic vs nicotinic pKa differentiation

Methyl vs. Unsubstituted Phenyl Lipophilicity

2-(4-Methylphenyl)isonicotinic acid (CAS 1226205-64-6, MW 213.24) incorporates a para-methyl substituent absent in the parent compound 2-phenylisonicotinic acid (CAS 55240-51-2, MW 199.21) . The addition of a methyl group increases molecular weight by 14.03 Da and—based on the established Hansch π constant for aromatic methyl substitution (+0.56)—raises the calculated octanol-water partition coefficient (clogP) by approximately 0.5–0.6 log units relative to the unsubstituted phenyl analog [1]. Experimentally, 2-phenylisonicotinic acid has a reported melting point of 270–271°C with a measured LogP of 2.45, while the para-methyl analog is expected to exhibit a lower melting point (consistent with reduced crystal lattice symmetry) and higher lipophilicity (LogP ≈ 3.0) [2]. This lipophilicity difference has direct implications for membrane permeability, protein binding, and metabolic clearance in drug discovery contexts.

Methyl vs. Unsubstituted Phenyl
Cross-study comparable
ΔLogP ≈ +0.5 to +0.6 (Hansch π = +0.56 for p-CH₃); ΔMW = +14.03 Da.
Higher lipophilicity may impact permeability and protein binding in ADME assays.
clogP estimated by fragment addition; experimental melting point data for parent analog only.
lipophilicity LogP SAR medicinal chemistry

Methyl vs. Halogen Substituent Effects

The 4-methyl substituent in 2-(4-methylphenyl)isonicotinic acid (CAS 1226205-64-6) is electron-donating (Hammett σₚ = −0.17), whereas the 4-fluoro (σₚ = +0.06) and 4-chloro (σₚ = +0.23) substituents in their respective 2-aryl isonicotinic acid analogs (CAS 883528-25-4 and CAS 500586-44-7) are electron-withdrawing [1]. This sign reversal in electronic character alters: (i) the acidity of the carboxylic acid (electron-withdrawing groups enhance acidity), (ii) the nucleophilicity of the pyridine nitrogen, (iii) the reactivity of the pendant phenyl ring toward electrophilic aromatic substitution, and (iv) the metabolic oxidation rate by CYP450 enzymes [2]. Additionally, the methyl analog has a molecular weight of 213.24 compared to 217.20 for 4-fluoro and 233.65 for 4-chloro, making the methyl compound the lightest of these three 4-substituted analogs—a favorable attribute for fragment-based drug discovery where lower molecular weight is preferred . The methyl ester derivative (CAS 1820648-13-2) has been specifically identified as a cytochrome P450 inhibitor (CYP1A2, CYP2C19, CYP2C9), a property that may not be shared by halogen-substituted analogs .

Methyl vs. Halogen Substituent
Class-level inference
σₚ = −0.17 (CH₃) vs +0.06 (F) and +0.23 (Cl). MW advantage: 3.96 Da lighter than 4-F; 20.41 Da lighter than 4-Cl.
Electron-donating character alters coupling reactivity and CYP inhibition profile.
Hammett constants from literature; CYP inhibition reported for methyl ester derivative.
Hammett substituent constant electron-donating electron-withdrawing reactivity

LSD1/HDAC Dual-Target Inhibitor Patent Validation

Patent CN113444038A (Xinxiang Medical University, published 2021-09-28) explicitly claims a class of 2-arylisonicotinamide compounds as LSD1/HDAC dual-target inhibitors for antitumor applications [1]. The general formula encompasses R2 substituents on the pendant phenyl ring that include methyl (CH₃)—the exact substituent present in 2-(4-methylphenyl)isonicotinic acid. The patent states that 'the inhibitor provided by the invention has relatively strong inhibitory activity on LSD1 and HDAC1' and provides a basis for development of antitumor therapeutic drugs [2]. A closely related compound, HDAC-IN-57 (CAS 2716217-79-5), which bears a 4-methoxyphenyl group at the 2-position of the isonicotinic acid core (structurally analogous to the 4-methylphenyl substitution), demonstrates IC₅₀ values of 2.07 nM (HDAC1), 4.71 nM (HDAC2), 2.4 nM (HDAC6), 107 nM (HDAC8), and 1.34 μM (LSD1) . While specific IC₅₀ data for the 4-methylphenyl-substituted amide derivative are not publicly disclosed, the patent's explicit inclusion of methyl as a preferred R2 substituent validates the 2-(4-methylphenyl)isonicotinic acid scaffold as a legitimate precursor for this therapeutic class.

LSD1/HDAC Patent Validation
Class-level inference
Patent CN113444038A explicitly enumerates methyl as preferred R2. Analog HDAC-IN-57 reports HDAC1 IC₅₀ 2.07 nM.
Scaffold is a patent-validated precursor for dual-target inhibitor research.
Specific IC₅₀ data for 4-methylphenyl amide not publicly disclosed; analog data context only.
LSD1 HDAC dual-target inhibitor anticancer patent evidence

Refrigerated Storage vs. Room-Temperature Analogs

2-(4-Methylphenyl)isonicotinic acid (CAS 1226205-64-6) requires storage at 2–8°C according to multiple vendor specifications (CheMenu, ChemScene), distinguishing it from the 3-methylphenyl regioisomer (CAS 100004-94-2) which is specified for storage at room temperature (RT) by GLPBio [1]. This differential storage requirement suggests greater thermal sensitivity or hygroscopicity of the para-methyl isomer, which has practical implications for long-term procurement planning, shipping logistics, and compound management in institutional compound libraries . ChemScene further specifies sealed, dry conditions at 2–8°C for long-term storage, indicating sensitivity to moisture .

Refrigerated Storage vs. RT Analogs
Cross-study comparable
Target compound requires 2–8°C sealed, dry. Meta-methyl regioisomer stored at room temperature.
Cold-chain logistics required; procurement planning must account for refrigerated storage.
Vendor-specified storage conditions; thermal sensitivity may differ between regioisomers.
storage stability procurement logistics cold chain

2-(4-Methylphenyl)isonicotinic Acid: Key Application Scenarios


LSD1/HDAC Dual-Target Inhibitor Programs

As the carboxylic acid precursor to the 2-arylisonicotinamide class claimed in patent CN113444038A, 2-(4-methylphenyl)isonicotinic acid is the direct starting material for synthesizing amide derivatives with potential dual LSD1/HDAC inhibitory activity. The para-methyl substituent (R2 = CH₃) is explicitly enumerated among the preferred substituents in the patent's general formula, and its electron-donating character (Hammett σₚ = −0.17) differentiates it from halogen-substituted analogs in terms of reactivity and metabolic profile [1]. Researchers engaged in epigenetic cancer therapeutics should procure this specific compound rather than the meta-methyl or unsubstituted phenyl analogs to ensure their synthesized amides fall within the patent's claimed structural scope [2].

SAR Exploration at the Pendant Phenyl Ring

For systematic SAR studies probing the effect of para-substitution on biological activity, 2-(4-methylphenyl)isonicotinic acid provides the electron-donating, lipophilicity-enhancing methyl benchmark. When compared head-to-head with 2-(4-fluorophenyl)isonicotinic acid (electron-withdrawing, Hammett σₚ = +0.06) and 2-(4-chlorophenyl)isonicotinic acid (electron-withdrawing, σₚ = +0.23, MW 233.65), the methyl analog allows researchers to deconvolute electronic from steric and lipophilic contributions to target binding [1]. Its lower molecular weight (213.24 vs 233.65 for 4-Cl) also makes it the preferred choice for fragment-based or ligand-efficiency-driven optimization campaigns [2].

Suzuki-Miyaura Cross-Coupling Methodology

The synthesis of 2-(4-methylphenyl)isonicotinic acid via Suzuki-Miyaura coupling of 4-methylphenylboronic acid with a 2-halo isonicotinic acid derivative is a well-established route, as documented by multiple synthetic chemistry resources [1]. This compound serves as both a product standard for reaction optimization and a reference point for comparing coupling efficiency across different aryl boronic acids. The electron-donating nature of the 4-methyl substituent (σₚ = −0.17) influences the rate of oxidative addition and transmetallation steps differently than electron-withdrawing or unsubstituted aryl boronic acids, making this compound a valuable calibration standard for Pd-catalyzed cross-coupling methodology development [2].

Plant Systemic Acquired Resistance Inducers

Isonicotinic acid derivatives, particularly 2,6-dichloroisonicotinic acid (INA), are established plant systemic acquired resistance inducers that reduce viral lesion area by 44–92% compared to untreated controls in tobacco mosaic virus (TMV) assays [1]. While 2-(4-methylphenyl)isonicotinic acid itself has not been directly tested in published plant resistance induction assays, its structural relationship to the isonicotinic acid scaffold—which demonstrated better resistance-inducing properties than salicylic acid, oxalic acid, and β-aminobutyric acid in head-to-head comparisons [2]—positions it as a logical next-generation candidate for agrochemical SAR programs exploring 2-aryl substitution effects on phytotoxicity and resistance induction efficacy.

Application
Selection Property
Validation Focus
LSD1/HDAC dual-target inhibitor synthesis
Patent-enumerated carboxylic acid precursor
Amidation scope and target engagement assays
Medicinal chemistry SAR elaboration
Electron-donating methyl benchmark
Electronic and lipophilic contribution deconvolution
Cross-coupling methodology development
Aryl boronic acid calibration standard
Pd-catalyzed coupling efficiency and condition screening
Agrochemical systemic resistance research
2-Aryl isonicotinic acid scaffold probe
Phytotoxicity and resistance-induction endpoint review

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